Cas no 76308-14-0 (CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-)

Technical Introduction: cis-4-Aminocyclohexaneacetic acid methyl ester is a chiral cyclohexane derivative featuring both an amino and an ester functional group. Its cis-configuration imparts distinct steric and electronic properties, making it valuable in synthetic organic chemistry, particularly for the preparation of pharmacologically active compounds or chiral auxiliaries. The ester group enhances solubility in organic solvents, facilitating further derivatization, while the amino group offers a reactive site for condensation or coupling reactions. This compound’s rigid cyclohexane backbone contributes to stereochemical stability, useful in asymmetric synthesis or as a building block for agrochemicals and pharmaceuticals. Storage under inert conditions is recommended to preserve integrity.
CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- structure
76308-14-0 structure
Product Name:CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-
CAS No:76308-14-0
MF:C9H17NO2
MW:171.23678278923
CID:3409627
PubChem ID:4190459
Update Time:2025-10-29

CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- Chemical and Physical Properties

Names and Identifiers

    • CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-
    • Rel-methyl 2-((1r,4r)-4-aminocyclohexyl)acetate
    • SCHEMBL1188558
    • EN300-7837847
    • Methyl 2-(4-aminocyclohexyl)acetate
    • 76308-14-0
    • DTXSID10400577
    • Methyl trans-4-aminocyclohexaneacetate
    • Methyl 2-((1s,4s)-4-aminocyclohexyl)acetate
    • SCHEMBL13240738
    • 313683-56-6
    • methyl 2-[(1s,4s)-4-aminocyclohexyl]acetate
    • EN300-5228820
    • SCHEMBL13240741
    • (4-AMINO-CYCLOHEXYL)-ACETIC ACID METHYL ESTER
    • EN300-4769791
    • 76308-27-5
    • DTXSID801284930
    • methyl 2-[(1r,4r)-4-aminocyclohexyl]acetate
    • AKOS016010318
    • SCHEMBL2742452
    • G81156
    • Inchi: 1S/C9H17NO2/c1-12-9(11)6-7-2-4-8(10)5-3-7/h7-8H,2-6,10H2,1H3/t7-,8+
    • InChI Key: XWSOUSNMNNHZMD-OCAPTIKFSA-N
    • SMILES: [C@@H]1(CC(OC)=O)CC[C@H](N)CC1

Computed Properties

  • Exact Mass: 171.125928785Da
  • Monoisotopic Mass: 171.125928785Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 151
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52.3Ų

CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- Pricemore >>

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Additional information on CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-

CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-: A Comprehensive Overview in Modern Chemical Research

The compound with the CAS number 76308-14-0 is known as CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS-, a molecule of significant interest in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered attention for its potential applications in various scientific domains.

Structurally, CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- belongs to the class of cyclic esters derived from cyclohexaneacetic acid. The presence of an amino group at the fourth position and a methyl ester on the carboxyl side enhances its reactivity and makes it a valuable intermediate in organic synthesis. The CIS configuration further influences its physical and chemical properties, making it a subject of extensive study in stereochemistry.

In recent years, the applications of CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- have expanded significantly, particularly in the realm of drug development. Researchers have been exploring its role as a precursor in synthesizing complex pharmaceutical molecules. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it an attractive candidate for constructing biologically active compounds.

One of the most promising areas of research involving CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- is its use in developing novel therapeutic agents. Studies have shown that derivatives of this compound exhibit potential anti-inflammatory and analgesic properties. The amino group at the fourth position allows for further functionalization, enabling the creation of molecules with enhanced pharmacological activity. This has led to several preclinical studies aimed at evaluating its efficacy and safety profile in treating various inflammatory conditions.

The synthesis of CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- has also seen advancements with the advent of green chemistry principles. Modern synthetic routes focus on minimizing waste and maximizing yield while maintaining high purity standards. Catalytic methods have been particularly effective in achieving these goals, reducing the environmental impact of production processes.

In addition to pharmaceutical applications, CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- has found utility in material science. Its unique chemical structure makes it a suitable candidate for developing new polymers and coatings with improved mechanical and thermal properties. Researchers are exploring its incorporation into advanced materials that could revolutionize industries ranging from aerospace to automotive.

The stereochemistry of CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- is another area of intense interest. The CIS configuration plays a crucial role in determining the compound's biological activity and interactions with other molecules. Computational studies have been instrumental in understanding these interactions at a molecular level, providing insights that guide experimental design and optimization.

The future prospects for CYCLOHEXANEACETIC ACID, 4-AMINO-, METHYL ESTER, CIS- are vast and multifaceted. As research continues to uncover new applications and synthetic methodologies, this compound is poised to play an increasingly important role in both academic and industrial settings. Collaborative efforts between chemists, biologists, and engineers will be essential in realizing its full potential across various domains.

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